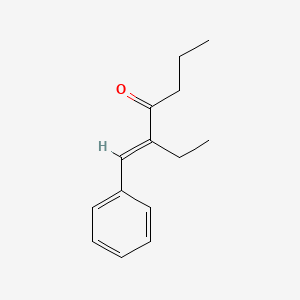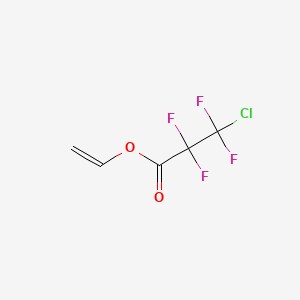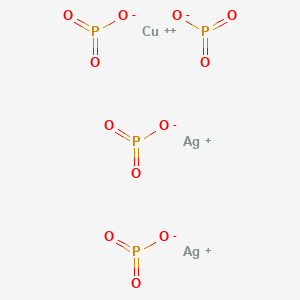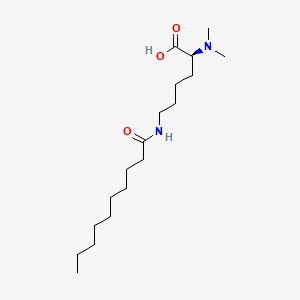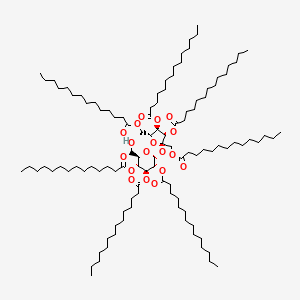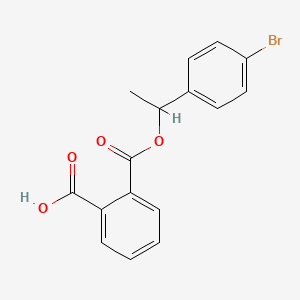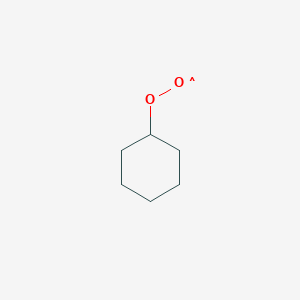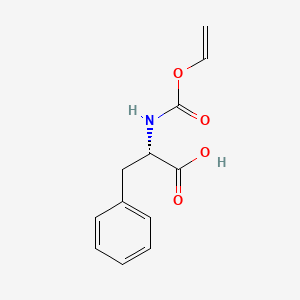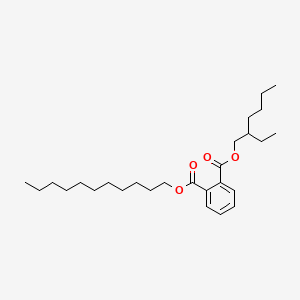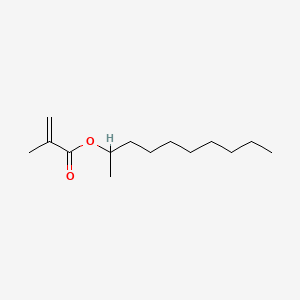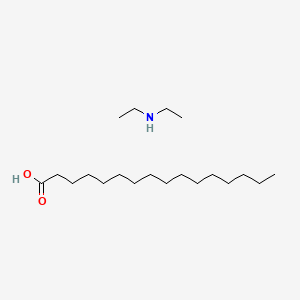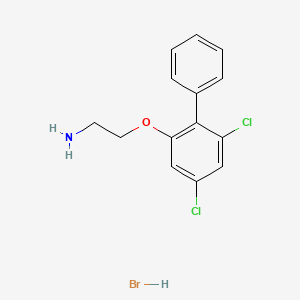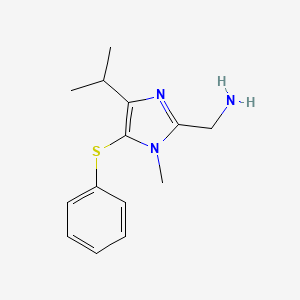
2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an aminomethyl group, an isopropyl group, a methyl group, and a phenylthio group attached to the imidazole ring. The compound has a molecular mass of 261.3874 daltons .
Métodos De Preparación
The synthesis of 2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. This reaction proceeds through the addition of nickel to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or the phenylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole can be compared with other imidazole derivatives, such as:
2-Methylimidazole: A simpler imidazole derivative with fewer substituents, used in the synthesis of pharmaceuticals and agrochemicals.
4-Phenylimidazole: Another derivative with a phenyl group, known for its use in medicinal chemistry.
1-Methylimidazole: A basic imidazole derivative used as a catalyst and in the synthesis of ionic liquids.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications .
Propiedades
Número CAS |
178979-65-2 |
|---|---|
Fórmula molecular |
C14H19N3S |
Peso molecular |
261.39 g/mol |
Nombre IUPAC |
(1-methyl-5-phenylsulfanyl-4-propan-2-ylimidazol-2-yl)methanamine |
InChI |
InChI=1S/C14H19N3S/c1-10(2)13-14(17(3)12(9-15)16-13)18-11-7-5-4-6-8-11/h4-8,10H,9,15H2,1-3H3 |
Clave InChI |
PDTVLVBEWJRMQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CN)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


